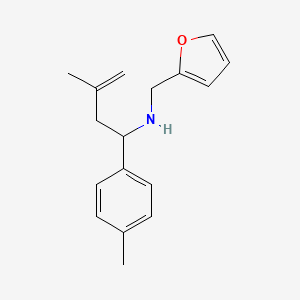

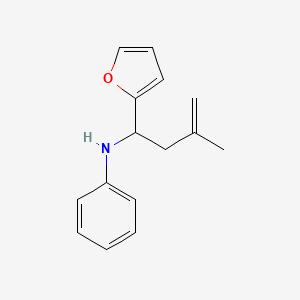

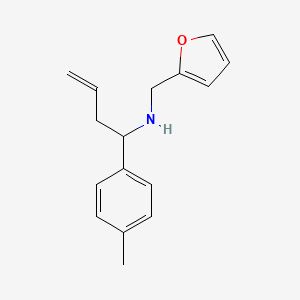

(3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine" is a molecule that appears to be a derivative of imidazole and furan, which are heterocyclic compounds. Imidazole derivatives are known for their applications in pharmaceuticals, particularly as intermediates in the synthesis of various drugs. Furan derivatives, on the other hand, are recognized for their presence in natural products and potential use in organic synthesis .

Synthesis Analysis

The synthesis of imidazole and furan derivatives can be complex, involving multicomponent reactions. For instance, a three-component reaction involving imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate (DMAD) or allenoates can lead to the formation of fully substituted furans . Similarly, the synthesis of 3-(1H-imidazol-4-yl)propanamines, which are related to the compound , can be achieved from trans-urocanic acid through a series of reductions and cyclizations . These methods highlight the potential pathways that could be adapted for the synthesis of "(3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine".

Molecular Structure Analysis

The molecular structure of imidazole and furan derivatives is characterized by the presence of nitrogen in the imidazole ring and oxygen in the furan ring. These heteroatoms contribute to the electronic properties of the molecules, which can influence their reactivity. The substitution patterns on these rings, such as the presence of a methyl group on the furan ring or an alkyl chain linking the two heterocycles, can further modify the chemical behavior of the compound .

Chemical Reactions Analysis

Imidazole and furan derivatives can undergo a variety of chemical reactions. Electrophilic substitution reactions, such as nitration, bromination, sulfonation, hydroxymethylation, and acylation, have been studied for bis(furan-2-yl)-1H-imidazole derivatives . These reactions are crucial for further functionalization of the molecule and could be relevant for the modification of "(3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine".

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole and furan derivatives are influenced by their molecular structures. The presence of heteroatoms and substituents can affect properties such as solubility, boiling point, and stability. For example, the introduction of a methyl group can increase hydrophobicity, while the presence of an amine group can enhance solubility in polar solvents. These properties are important for the practical applications of the compound, including its potential use in pharmaceuticals .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Transformation

A chemical study elaborated on the reaction of certain amines with furan-2-carbonyl chloride, leading to furan-2-carboxamides, which were further processed to yield a mix of intramolecular cyclization products, including 2-(furan-2-yl) derivatives (El’chaninov & Aleksandrov, 2017). The study provides insights into the chemical behavior and potential applications of furan-imidazole compounds in synthetic chemistry.

Medicinal Chemistry and Biological Activity

Research into the synthesis of certain imidazole compounds unveiled their potential in medicinal chemistry, particularly in the development of histamine H2 receptor agonists, indicating the biological significance of these compounds (Sellier et al., 1992). Another study presented a series of new compounds exhibiting notable nematicidal and antimicrobial activities, showcasing the bioactivity potential of imidazole derivatives (Reddy et al., 2010).

Supramolecular Chemistry

In supramolecular chemistry, a study highlighted the self-assembly of certain imidazole compounds with boric acid, leading to a unique supramolecular structure. This finding underscores the significance of imidazole derivatives in the formation of intricate molecular architectures (Cheruzel et al., 2005).

Anticancer Research

In the field of cancer research, certain imidazole bearing oxadiazole nuclei were synthesized and demonstrated significant to good anticancer activity in in vitro studies, indicating the potential therapeutic applications of these compounds (Rashid et al., 2012).

Propiedades

IUPAC Name |

3-imidazol-1-yl-N-[(5-methylfuran-2-yl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-11-3-4-12(16-11)9-13-5-2-7-15-8-6-14-10-15/h3-4,6,8,10,13H,2,5,7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMYUVZGJSRRKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNCCCN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Imidazol-1-YL-propyl)-(5-methyl-furan-2-YL-methyl)-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)

![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)

![4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one](/img/structure/B1306297.png)

![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1306306.png)

![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)